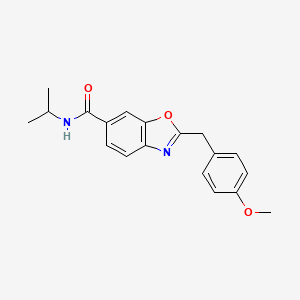
3-anilino-2-benzyl-4(3H)-quinazolinone
描述
3-anilino-2-benzyl-4(3H)-quinazolinone is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of quinazoline and has shown promising results in various studies.
科学研究应用
3-anilino-2-benzyl-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. Studies have also reported its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
作用机制
The mechanism of action of 3-anilino-2-benzyl-4(3H)-quinazolinone is not fully understood. However, studies suggest that it may exert its therapeutic effects by inhibiting certain enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been reported to inhibit the activity of certain kinases, which play a role in cell growth and proliferation.
Biochemical and Physiological Effects
3-anilino-2-benzyl-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. Studies have reported its ability to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the replication of certain viruses. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 3-anilino-2-benzyl-4(3H)-quinazolinone in lab experiments is its relatively low toxicity compared to other compounds. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in certain diseases.
未来方向
There are several future directions for the research on 3-anilino-2-benzyl-4(3H)-quinazolinone. One direction is to further investigate its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Additionally, more research is needed to understand its mechanism of action and to design experiments to test its efficacy in different diseases.
合成方法
The synthesis of 3-anilino-2-benzyl-4(3H)-quinazolinone involves the condensation of 2-aminobenzylamine and benzyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The product is then purified by recrystallization from a suitable solvent.
属性
IUPAC Name |
3-anilino-2-benzylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c25-21-18-13-7-8-14-19(18)22-20(15-16-9-3-1-4-10-16)24(21)23-17-11-5-2-6-12-17/h1-14,23H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGIJKAGBWTMHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401220261 | |
| Record name | 3-(Phenylamino)-2-(phenylmethyl)-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401220261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-3-(phenylamino)quinazolin-4(3H)-one | |
CAS RN |
74772-60-4 | |
| Record name | 3-(Phenylamino)-2-(phenylmethyl)-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74772-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Phenylamino)-2-(phenylmethyl)-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401220261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(acetylamino)phenyl]-3,5,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5212529.png)



![5-{[benzyl(methyl)amino]methyl}-N-[(5-chloro-2-thienyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5212558.png)
![2-(4-bromophenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5212566.png)

![2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B5212585.png)

![4-benzyl-1-(3-{1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B5212601.png)
![N-{2-[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B5212605.png)

![1,2-dimethyl-3-[2-(2-naphthyl)-2-oxoethyl]-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B5212645.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5212658.png)